
3-(3H-Diazirin-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3H-Diazirin-3-yl)pyridine: is a chemical compound with the molecular formula C₆H₅N₃. It features a diazirine ring attached to a pyridine ring, making it a versatile molecule in various chemical reactions and applications. The diazirine group is known for its photoreactive properties, which are useful in photoaffinity labeling and other photochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3H-Diazirin-3-yl)pyridine typically involves the following steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized from diazo compounds through photolysis or thermolysis. For instance, a common method involves the reaction of a diazo compound with a halogen source under UV light to form the diazirine ring.
Attachment to Pyridine: The diazirine ring is then attached to the pyridine ring through a nucleophilic substitution reaction. This can be achieved by reacting a halogenated pyridine with the diazirine compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Diazirine Precursors: Large-scale synthesis of diazirine precursors using optimized reaction conditions to ensure high yield and purity.
Continuous Flow Reactors: Utilizing continuous flow reactors for the nucleophilic substitution step to enhance efficiency and scalability.
Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3H-Diazirin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The diazirine group can participate in nucleophilic substitution reactions, where nucleophiles replace the diazirine group, forming new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation Products: Pyridine N-oxides.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3H-Diazirin-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive probe in photoaffinity labeling to study molecular interactions and binding sites.
Biology: Employed in the study of protein-ligand interactions, enzyme mechanisms, and cellular processes through photo-crosslinking techniques.
Medicine: Investigated for its potential in drug discovery and development, particularly in identifying drug targets and understanding drug-receptor interactions.
Industry: Utilized in the development of photoreactive materials and coatings, as well as in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-(3H-Diazirin-3-yl)pyridine involves its photoreactive diazirine group. Upon exposure to UV light, the diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate. This carbene can then form covalent bonds with nearby molecules, enabling the study of molecular interactions and binding sites.
Molecular Targets and Pathways
Molecular Targets: Proteins, nucleic acids, and other biomolecules that interact with the diazirine group.
Pathways Involved: Photolysis of the diazirine ring, generation of carbene intermediates, and subsequent covalent bonding with target molecules.
Comparaison Avec Des Composés Similaires
3-(3H-Diazirin-3-yl)pyridine can be compared with other diazirine-containing compounds:
3-(Trifluoromethyl)-3H-diazirine: Similar photoreactive properties but with a trifluoromethyl group, making it more hydrophobic and potentially altering its reactivity.
3-(4-(Bromomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine: Contains a bromomethyl group, which can participate in additional substitution reactions, providing more versatility in chemical modifications.
2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane: Features two diazirine groups, increasing its photoreactivity and potential for crosslinking applications.
Uniqueness
This compound is unique due to its combination of a diazirine ring and a pyridine ring, offering a balance of photoreactivity and chemical versatility. This makes it particularly useful in applications requiring precise molecular interactions and modifications.
Propriétés
Formule moléculaire |
C6H5N3 |
|---|---|
Poids moléculaire |
119.12 g/mol |
Nom IUPAC |
3-(3H-diazirin-3-yl)pyridine |
InChI |
InChI=1S/C6H5N3/c1-2-5(4-7-3-1)6-8-9-6/h1-4,6H |
Clé InChI |
LIJRRFVGMHAFSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


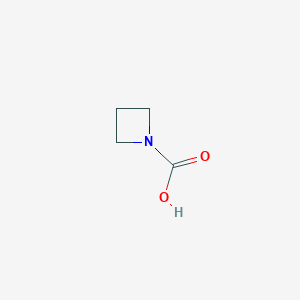

![2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11924173.png)


![5-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11924196.png)

![Pyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B11924214.png)
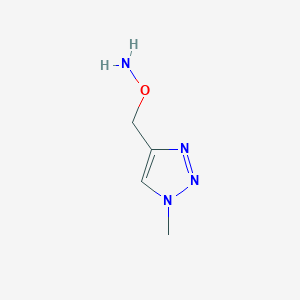
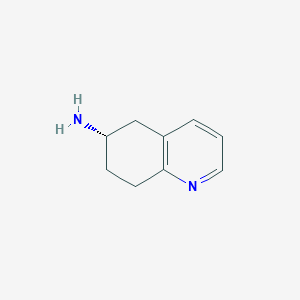
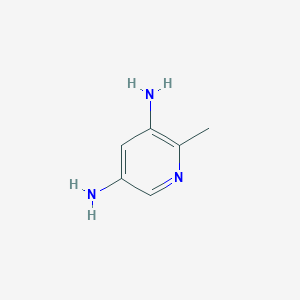

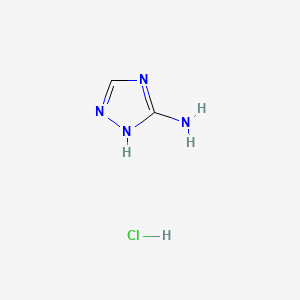
![6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924259.png)
